2-Ethenyl-5-methyl-1,3,4-oxadiazole
Description
1,3,4-Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. These derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The compound 2-Ethenyl-5-methyl-1,3,4-oxadiazole features a vinyl (ethenyl) group at position 2 and a methyl group at position 5.
Properties
CAS No. |
18755-51-6 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.116 |
IUPAC Name |
2-ethenyl-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H6N2O/c1-3-5-7-6-4(2)8-5/h3H,1H2,2H3 |
InChI Key |
JALKUVAGAIBLPZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)C=C |
Synonyms |
2-METHYL-5-VINYL-1,3,4-OXADIAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Electronic Comparisons
The substituents at positions 2 and 5 significantly influence the physicochemical and biological properties of 1,3,4-oxadiazoles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl, nitro) generally enhance antimicrobial activity but may reduce solubility .
Isomerism Matters :
- 1,3,4-Oxadiazoles (target compound) exhibit distinct hydrogen-bonding capabilities compared to 1,2,4-isomers, influencing crystal packing and bioavailability .
Structure-Activity Relationships (SAR) :
- Position 5 substituents dominate biological activity modulation, while position 2 groups fine-tune specificity .
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